![molecular formula C21H32O11 B1140695 3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid CAS No. 198976-06-6](/img/structure/B1140695.png)
3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid is a metabolite of Dihydro Artemisinin, which is derived from Artemisinin, a compound extracted from the plant Artemisia annua. This compound is known for its antimalarial properties and is used in various therapeutic applications . The glucuronide form is a result of the glucuronidation process, which enhances the solubility and excretion of the compound in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Dihydro Artemisinin beta-D-Glucuronide involves the glucuronidation of Dihydro Artemisinin. This process typically requires the use of glucuronic acid or its derivatives in the presence of specific enzymes or catalysts . The reaction conditions often include controlled temperatures and pH levels to ensure the efficient conversion of Dihydro Artemisinin to its glucuronide form .
Industrial Production Methods: Industrial production of Dihydro Artemisinin beta-D-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors and continuous flow systems to maintain optimal reaction conditions. The use of high-throughput solid-phase extraction techniques is common to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Dihydro Artemisinin beta-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and excretion in the body .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide.
Major Products: The major products formed from these reactions include various metabolites that are more water-soluble and easier to excrete from the body .
Aplicaciones Científicas De Investigación
Dihydro Artemisinin beta-D-Glucuronide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Dihydro Artemisinin beta-D-Glucuronide involves the cleavage of endoperoxide bridges by iron, producing free radicals that damage biological macromolecules . This process leads to oxidative stress in the cells of parasites, ultimately causing their death . The compound targets various molecular pathways, including apoptosis-related factors and inflammation-related molecules .
Comparación Con Compuestos Similares
Artemisinin: The parent compound from which Dihydro Artemisinin is derived.
Dihydro Artemisinin: The active metabolite of Artemisinin.
Artemether: A methyl ether derivative of Dihydro Artemisinin.
Artesunate: A hemi succinate ester derivative of Dihydro Artemisinin.
Uniqueness: Dihydro Artemisinin beta-D-Glucuronide is unique due to its enhanced solubility and excretion properties, making it more effective in therapeutic applications . Its glucuronide form allows for better bioavailability and reduced toxicity compared to its parent compounds .
Propiedades
Número CAS |
198976-06-6 |
---|---|
Fórmula molecular |
C21H32O11 |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H32O11/c1-8-4-5-11-9(2)17(28-18-14(24)12(22)13(23)15(27-18)16(25)26)29-19-21(11)10(8)6-7-20(3,30-19)31-32-21/h8-15,17-19,22-24H,4-7H2,1-3H3,(H,25,26)/t8-,9-,10+,11+,12+,13+,14-,15+,17?,18?,19-,20-,21-/m1/s1 |
Clave InChI |
ZPXMEOGHWWIMAF-BPWASKFZSA-N |
SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
SMILES isomérico |
C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
SMILES canónico |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Sinónimos |
(3R,5aS,6R,8aS,9S,12R,12aS)-Decahydro-3,6,9-trimethyl- 3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl β-D-Glucopyranosiduronic Acid; Dihydroartemisinin Glucuronide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.